Oxazol-2-ylmethanamine hydrochloride
Description
Structural Characteristics and Nomenclature
Oxazol-2-ylmethanamine hydrochloride consists of a five-membered oxazole ring fused to an aminomethyl group, with a hydrochloride counterion stabilizing the protonated amine. The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 1,3-oxazol-2-ylmethanamine hydrochloride , reflecting its heterocyclic core and substituent positioning.
Key structural features include :
- Aromatic oxazole ring with oxygen at position 1 and nitrogen at position 3.
- Aminomethyl (-CH₂NH₂) group at the 2-position of the oxazole ring.
- Hydrochloride salt formation enhancing aqueous solubility.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₇ClN₂O | |
| Molecular Weight | 134.56 g/mol | |
| IUPAC Name | 1,3-Oxazol-2-ylmethanamine hydrochloride | |
| SMILES | C1=COC(=N1)CN.Cl |
The Hantzsch–Widman nomenclature system assigns the prefix oxa- for oxygen and aza- for nitrogen, with the suffix -ole denoting a five-membered unsaturated ring. The numbering prioritizes heteroatoms, placing oxygen at position 1 and nitrogen at position 3.
Historical Context in Heterocyclic Chemistry
Oxazole derivatives emerged prominently in the late 19th century through pioneering synthetic methods:
- Fischer Oxazole Synthesis : Developed in 1896, this method couples cyanohydrins with aldehydes under acidic conditions to form 2,5-disubstituted oxazoles.
- Van Leusen Reaction : Introduced in 1972, this protocol utilizes TosMIC (tosylmethyl isocyanide) and aldehydes to construct oxazole rings, enabling modular substitution patterns.
While this compound itself lacks extensive historical documentation, its structural simplicity positions it as a precursor in modern heterocyclic synthesis. Early oxazole research focused on aromatic stability and electronic properties, with later studies emphasizing functionalization for pharmaceutical applications.
Position in the Oxazole Derivative Taxonomy
This compound belongs to the monocyclic oxazole subclass, characterized by a single heterocyclic ring without fused aromatic systems. Its taxonomy is further defined by:
- Substituent Type : Primary amine group at the 2-position.
- Salt Form : Hydrochloride counterion, distinguishing it from free-base analogs.
Comparative analysis with other oxazole derivatives reveals its role as a foundational building block:
| Derivative Type | Structural Features | Complexity |
|---|---|---|
| Monocyclic | Single oxazole ring | Low |
| Bicyclic | Fused benzene/oxazole rings | Moderate |
| Polyfunctional | Multiple heteroatoms/groups | High |
This compound’s minimal substitution pattern facilitates its use in synthesizing higher-complexity derivatives, such as spirooxazolines or fused heterocycles.
Physicochemical Classification and Properties Overview
This compound exhibits distinct physicochemical traits critical for laboratory handling and synthetic applications:
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Soluble in polar solvents (water, methanol) | |
| Stability | Stable at 2–8°C under inert atmosphere | |
| pKa | ~0.8 (protonated amine) | |
| Crystallinity | Amorphous powder |
The hydrochloride salt form significantly enhances water solubility compared to the free base, a property leveraged in solution-phase reactions. Its weak basicity (pKa ≈ 0.8) aligns with typical oxazole derivatives, which are less basic than imidazoles due to reduced nitrogen electron density. Thermal stability data remains limited, though analogous oxazoles decompose above 200°C.
This compound’s reactivity is governed by two primary sites:
- Oxazole Ring : Participates in electrophilic substitution at the 4- and 5-positions.
- Aminomethyl Group : Undergoes nucleophilic reactions (e.g., acylation, Schiff base formation).
These properties underscore its utility as a versatile intermediate in medicinal and materials chemistry.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-oxazol-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJMSYXLHSSGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041053-44-4 | |
| Record name | 1-(1,3-oxazol-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Oxazol-2-ylmethanamine hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₄H₆N₂O·HCl
- Molecular Weight : Approximately 134.56 g/mol
- CAS Number : 885331-17-9
- Functional Groups : Contains an oxazole ring and an amine group.
The oxazole ring contributes to the compound's unique reactivity and biological properties, making it a candidate for further pharmacological exploration.
This compound interacts with various molecular targets within biological systems. Its mechanism of action is believed to involve:
- Enzyme Modulation : The compound can bind to enzymes, influencing their activity and altering biochemical pathways.
- Receptor Interaction : It may also interact with specific receptors, potentially affecting signal transduction processes.
While the precise molecular targets are still under investigation, preliminary studies suggest involvement in key cellular processes, including apoptosis and cell cycle regulation.
Biological Activities
Research indicates that this compound exhibits multiple biological activities:
- Antimicrobial Activity :
-
Anticancer Properties :
- The compound has been investigated for its potential as an anticancer agent, particularly through its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their ability to induce apoptosis in cancer cells .
- In vitro assays have shown that oxazole derivatives can inhibit cancer cell proliferation effectively .
- Other Biological Activities :
Antimicrobial Activity Study
A recent study evaluated the antimicrobial properties of this compound against a panel of bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
The compound exhibited notable activity against Staphylococcus aureus, indicating its potential as a therapeutic agent for bacterial infections.
Anticancer Activity Study
In another study focusing on anticancer properties, this compound was tested for its HDAC inhibitory activity. Results are presented in Table 2.
| Compound | IC50 (µM) | HDAC Isoform Activity |
|---|---|---|
| Oxazol-2-ylmethanamine | 15 | HDAC6 (most effective) |
| Control | 50 | HDAC1 |
| Control | 40 | HDAC3 |
The compound demonstrated significantly lower IC50 values compared to controls, particularly at HDAC6, suggesting strong potential for development as an anticancer therapeutic.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Complex Molecules: Oxazol-2-ylmethanamine hydrochloride serves as a versatile building block in organic synthesis. It is used to create more complex molecules, including pharmaceuticals and agrochemicals .
2. Biology:
- Biochemical Probes: The compound is utilized as a probe in biochemical assays to study enzyme activities and protein interactions. Its unique structure allows it to interact selectively with various biological targets .
- Fluorescent Properties: Researchers are exploring its potential in biological imaging applications, where it can be used to label biomolecules for cellular process studies.
3. Medicine:
- Therapeutic Investigations: this compound has been investigated for its potential antimicrobial and anticancer properties. Studies indicate that it may exhibit notable biological activities that warrant further pharmacological exploration.
- Mechanism of Action: The compound's mechanism involves binding to specific molecular targets in biological systems, modulating enzyme activities, and influencing various biochemical pathways.
4. Industrial Applications:
- Material Development: In industrial settings, it is employed in the development of new materials and chemical processes due to its reactive functional groups .
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Potential: Investigations into its effects on cancer cell lines show promise for future therapeutic applications.
Case Studies
Several studies have highlighted the compound's effectiveness:
- Anti-inflammatory Studies: In vitro studies demonstrated significant anti-inflammatory effects when derivatives of this compound were tested for membrane stabilization and proteinase inhibition.
- Drug Development Research: The compound has been explored as a scaffold for drug discovery, with ongoing research aimed at identifying novel therapeutic agents derived from its structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substituted Derivatives
The following table highlights key structural analogs and their properties:
Key Observations :
- Positional Isomerism : Oxazol-5-ylmethanamine hydrochloride shares the same molecular formula as the 2-yl isomer but may exhibit distinct reactivity due to electronic differences in the oxazole ring .
- Aromatic Systems : The benzooxazole derivative (CAS: 1375068-54-4) introduces a fused benzene ring and chlorine substituent, increasing molecular weight and lipophilicity. This enhances membrane permeability, favoring use in bioactive molecules .
Physicochemical and Reactivity Profiles
- Stability: this compound and its analogs degrade under light, heat, or strong oxidizers, releasing hazardous gases like HCl, CO, and NOₓ .
- Reactivity : The primary amine group facilitates nucleophilic reactions (e.g., alkylation, acylation), but chlorine substituents (e.g., in benzooxazole derivatives) may reduce amine nucleophilicity due to electron-withdrawing effects .
- Partition Coefficients: Limited data exists, but chlorine or aromatic systems (e.g., benzooxazole) likely increase log P values, improving lipid solubility for agrochemical uptake .
Q & A
Basic Research Question
- NMR Spectroscopy : H NMR (DMSO-d6) should show characteristic peaks for the oxazole ring (δ 7.8–8.2 ppm) and methanamine protons (δ 3.5–4.0 ppm) .
- FT-IR : Confirm N–H stretching (3200–3400 cm) and C–N/C–O vibrations (1250–1500 cm) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
What experimental strategies mitigate degradation of this compound under varying pH and temperature conditions?
Advanced Research Question
Degradation studies reveal instability in alkaline media (>pH 9) and at elevated temperatures (>60°C). Mitigation strategies:
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation .
- Buffered Solutions : Use phosphate-buffered saline (pH 6–7) for in vitro assays to minimize hydrolysis .
- Accelerated Stability Testing : Conduct thermal gravimetric analysis (TGA) to identify decomposition thresholds .
What are the recommended safety protocols for handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear fire-retardant lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
- Spill Management : Neutralize spills with sodium bicarbonate and collect residues mechanically .
How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
Advanced Research Question
- DFT Calculations : Model transition states for nucleophilic substitution at the methanamine group to predict regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., DMF vs. THF) .
- Docking Studies : Explore interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
What methodologies are employed to analyze batch-to-batch variability in this compound synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
